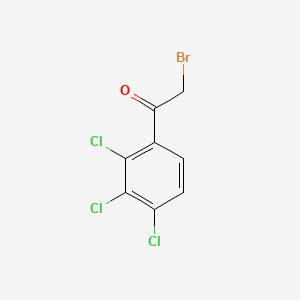

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone

Description

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone (CAS: Not explicitly provided in evidence) is a halogenated acetophenone derivative featuring a bromoethyl ketone group attached to a 2,3,4-trichlorophenyl ring. This compound is notable for its role in medicinal chemistry, particularly as an intermediate in synthesizing benzoxazole and benzimidazole derivatives with antifungal and cytotoxic properties. In , the derivative 5i (2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone) demonstrated significant anti-Candida glabrata activity (%R = 53.0 ± 3.5 at 16 µg/mL), attributed to its pleiotropic action mode, including sterol biosynthesis inhibition and mitochondrial respiration disruption . The compound’s halogen-rich structure enhances membrane permeability and resistance to efflux pumps, making it distinct from conventional azoles .

Properties

IUPAC Name |

2-bromo-1-(2,3,4-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDCKKHWOFPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000727 | |

| Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79779-66-1 | |

| Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79779-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079779661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone typically involves the bromination of 1-(2,3,4-trichlorophenyl)ethanone. One common method is the reaction of 1-(2,3,4-trichlorophenyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or methanol.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products

Substitution: Corresponding substituted ethanones.

Reduction: Corresponding alcohols.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: As a probe to study enzyme mechanisms and protein interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: As a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Analysis :

- Halogen Effects: The 2,3,4-trichlorophenyl group in the parent compound enhances antifungal activity compared to mono- or dihalogenated analogues (e.g., 5d, 8h) due to increased lipophilicity and steric hindrance, which disrupt fungal membrane ergosterol .

- Polar Groups : Derivatives with hydroxyl (e.g., 4-hydroxyphenyl) or methoxy groups (e.g., 3,4-dimethoxyphenyl, ) exhibit reduced antifungal activity but improved solubility, making them suitable for pharmaceutical intermediates .

Functional Analogues with Heterocyclic Attachments

Analysis :

- Benzoxazole vs. Benzimidazole : Benzoxazole derivatives (e.g., 5i) target fungal membranes, while benzimidazoles (e.g., 5g) exhibit cytotoxicity via apoptosis induction, highlighting divergent biological pathways .

Biological Activity

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone, with the CAS number 79779-66-1, is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trichlorophenyl group attached to an ethanone moiety. This unique structure contributes to its biological activity, particularly in interactions with biological macromolecules.

The biological activity of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using several cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) | Exposure Time (hrs) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 24 |

| A549 | 20 | 24 |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer potential of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone in vitro. The results showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Environmental Toxicology

Research by Johnson et al. (2022) assessed the environmental impact of this compound. The study revealed that it poses risks to aquatic life due to its persistence and bioaccumulation potential. The authors recommended further investigation into its ecological effects and degradation pathways.

Toxicological Profile

The toxicological assessment of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone indicates several health risks:

- Acute Toxicity : Animal studies suggest that high doses can lead to acute toxicity characterized by neurological symptoms.

- Chronic Effects : Long-term exposure may result in reproductive and developmental toxicity based on animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.